molecular formula C9H9NO2 B13030607 2-(Hydroxymethyl)-1H-indol-3-ol

2-(Hydroxymethyl)-1H-indol-3-ol

Cat. No.: B13030607
M. Wt: 163.17 g/mol
InChI Key: YMNBWXWPYOUFQN-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1H-indol-3-ol is a substituted indole derivative characterized by a hydroxymethyl (-CH₂OH) group at the 3-position of the indole core. Indole derivatives are widely studied for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, influencing solubility, reactivity, and interactions with biological targets .

Properties

IUPAC Name

2-(hydroxymethyl)-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10-8/h1-4,10-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNBWXWPYOUFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-1H-indol-3-ol typically involves the hydroxymethylation of indole derivatives. One common method is the reaction of indole with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or alcoholic medium.

    Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)-1H-indol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 2-formyl-1H-indol-3-ol or 2-carboxy-1H-indol-3-ol.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-1H-indol-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in biological processes and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1H-indol-3-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Indole Derivatives

The following table summarizes key structural and functional differences between 2-(hydroxymethyl)-1H-indol-3-ol and related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound -CH₂OH at C3 C₉H₉NO₂ 163.18 g/mol Hypothesized polarity, hydrogen-bond donor capacity; potential antimicrobial or catalytic roles
1H-Indol-2-ol (2-Hydroxyindole) -OH at C2 C₈H₇NO 133.15 g/mol Lower polarity; used in organic synthesis and as a precursor for fluorescent probes
2-(1H-Indol-3-yl)ethanol -CH₂CH₂OH at C3 C₁₀H₁₁NO 161.20 g/mol Antibiotic and fluorescent probe applications; moderate hydrophilicity
2-(6-Methyl-1H-indol-3-yl)acetic acid -CH₂COOH at C3, -CH₃ at C6 C₁₁H₁₁NO₂ 189.21 g/mol Enhanced acidity (carboxylic acid); research in drug development
3-(1H-Indol-3-yl)methyl imidazoles Imidazole ring linked via -CH₂- at C3 Varies ~345–391 g/mol Antimicrobial activity; structural complexity impacts binding affinity
2-(2-(Hydroxymethyl)-1H-indol-3-yl)acetic acid -CH₂COOH at C3, -CH₂OH at C2 C₁₁H₁₁NO₃ 205.21 g/mol Dual functional groups (hydroxyl and carboxyl) for multifunctional applications

Key Comparative Insights

Substituent Effects on Physicochemical Properties

  • Polarity and Solubility : The hydroxymethyl group in this compound increases polarity compared to 1H-indol-2-ol , enhancing water solubility. This contrasts with 2-(6-methyl-1H-indol-3-yl)acetic acid, where the carboxylic acid group confers higher acidity and ionic character .

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